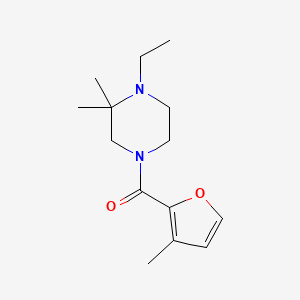![molecular formula C19H26N2O2 B5302010 N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5302010.png)
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide, also known as AZPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopentanecarboxamide derivatives, which have been studied extensively for their pharmacological and biological properties.
Mechanism of Action
The mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of various transcription factors involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain, as well as to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide is its broad range of pharmacological activities, which make it a promising candidate for the treatment of various diseases. However, its potential toxicity and limited bioavailability may limit its use in clinical settings.
Future Directions
There are several future directions for the study of N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide, including:
1. Further investigation of its mechanism of action and potential targets for therapeutic intervention.
2. Development of novel formulations and delivery systems to improve its bioavailability and reduce toxicity.
3. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
4. Clinical trials to evaluate its safety and efficacy in humans for the treatment of various diseases.
In conclusion, N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
Synthesis Methods
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of 1-azepanecarboxylic acid with phenyl isocyanate, followed by the reaction of the resulting product with cyclopentanecarboxylic acid. The final compound is obtained through purification and characterization using various analytical techniques.
Scientific Research Applications
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various inflammatory and neurological disorders.
properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(15-9-3-4-10-15)20-17-12-6-5-11-16(17)19(23)21-13-7-1-2-8-14-21/h5-6,11-12,15H,1-4,7-10,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEXXBVLUVXLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepane-1-carbonyl)phenyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5301938.png)

![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)
![1-cyclohexyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5301957.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301963.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5301970.png)
![2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5301984.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301988.png)
![2-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepan-5-one](/img/structure/B5301998.png)
![4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5302001.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5302016.png)